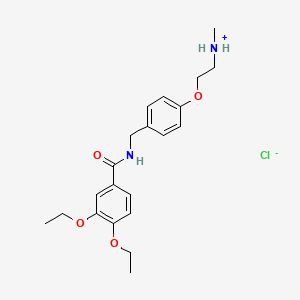N-(4-(2-Methylaminoethoxy)benzyl)-3,4-diethoxybenzamide hydrochloride
CAS No.: 19457-00-2
Cat. No.: VC18394569
Molecular Formula: C21H29ClN2O4
Molecular Weight: 408.9 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 19457-00-2 |
|---|---|
| Molecular Formula | C21H29ClN2O4 |
| Molecular Weight | 408.9 g/mol |
| IUPAC Name | 2-[4-[[(3,4-diethoxybenzoyl)amino]methyl]phenoxy]ethyl-methylazanium;chloride |
| Standard InChI | InChI=1S/C21H28N2O4.ClH/c1-4-25-19-11-8-17(14-20(19)26-5-2)21(24)23-15-16-6-9-18(10-7-16)27-13-12-22-3;/h6-11,14,22H,4-5,12-13,15H2,1-3H3,(H,23,24);1H |
| Standard InChI Key | FNKYFJUHWHKUSL-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=C(C=C(C=C1)C(=O)NCC2=CC=C(C=C2)OCC[NH2+]C)OCC.[Cl-] |
Introduction
Structural Analysis and Molecular Characterization
Core Benzamide Framework
Benzamides are characterized by a benzene ring linked to an amide group. In N-(4-(2-methylaminoethoxy)benzyl)-3,4-diethoxybenzamide hydrochloride, the core structure is modified with three key substituents:
-
A 3,4-diethoxybenzoyl group attached to the amide nitrogen.
-
A 4-(2-methylaminoethoxy)benzyl group as the N-substituent.
-
A hydrochloride salt formation at the methylamino moiety.
The diethoxy groups at positions 3 and 4 of the benzoyl ring likely enhance lipophilicity and metabolic stability, as observed in similar ethoxy-substituted benzamides . The 2-methylaminoethoxy side chain introduces a tertiary amine, which is protonated in the hydrochloride form, improving aqueous solubility .
Crystallographic and Conformational Features
While no direct crystallographic data exists for this compound, studies on analogous N-substituted benzamides reveal critical trends:
-
Amide Group Geometry: The antiperiplanar orientation of the N–H and C=O bonds is common in benzamides, as seen in N-(2,6-dimethylphenyl)-4-methylbenzamide . This conformation stabilizes intermolecular hydrogen bonding.
-
Aromatic Ring Dihedral Angles: Substituted benzamides often exhibit dihedral angles of 75–80° between aromatic rings, influencing packing efficiency and crystallinity . For example, N-(2,4-dimethylphenyl)-4-methylbenzamide shows a dihedral angle of 75.8° .
Synthetic Pathways and Optimization
General Synthesis Strategy
The synthesis likely involves multi-step reactions, drawing from methodologies used for related benzamides :
Step 1: Formation of the Benzamide Core
-
Coupling of 3,4-diethoxybenzoic acid with 4-(2-methylaminoethoxy)benzylamine via an acyl chloride intermediate.
Step 2: Hydrochloride Salt Formation
-
Treatment with hydrochloric acid (HCl) in a polar solvent (e.g., ethanol) protonates the methylamino group, forming the hydrochloride salt .
Key Reaction Parameters
-
Temperature Control: Reflux conditions (70–80°C) are typical for amide bond formation .
-
Solvent Selection: Ethanol or dimethylformamide (DMF) facilitates solubility of intermediates .
-
Purification: Recrystallization from ethanol/water mixtures improves purity, as demonstrated for N-(2,6-dichlorophenyl)-4-methylbenzamide .
Physicochemical Properties
Solubility and Stability
-
Aqueous Solubility: The hydrochloride salt enhances water solubility compared to the free base, critical for bioavailability.
-
Lipophilicity: LogP values for similar diethoxy-substituted benzamides range from 2.5–3.5, indicating moderate membrane permeability .
Spectroscopic Characterization
-
IR Spectroscopy: Expected peaks include:
-
¹H NMR: Key signals would involve:
Challenges and Future Directions
Knowledge Gaps
-
No direct in vivo or clinical data exists for this compound.
-
Structure-activity relationships (SAR) remain speculative without experimental validation.
Recommended Studies
-
Crystallography: Determine crystal structure to elucidate packing interactions.
-
SAR Optimization: Modify the ethoxy and methylamino groups to enhance potency.
-
Toxicology: Assess acute and chronic toxicity profiles in preclinical models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume